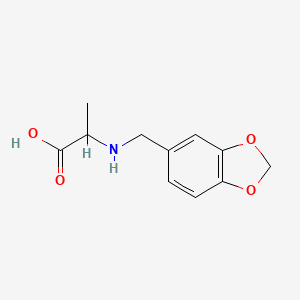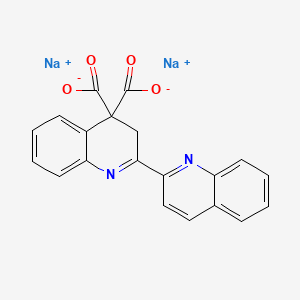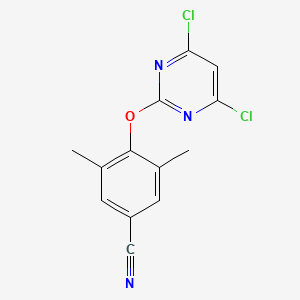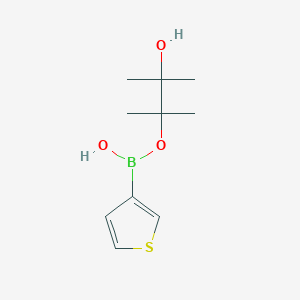
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(3-thiophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is a complex organic compound that features a borinic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid typically involves multi-step organic reactions. One common method includes the formation of the borinic acid moiety through the reaction of thiophen-3-yl boronic acid with an appropriate oxidizing agent. The 2,3-dimethyl-3-oxidanyl-butan-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired substituent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives.
科学的研究の応用
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a building block in organic synthesis. The thiophen-3-yl group can participate in π-π interactions, contributing to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Thiophen-3-yl boronic acid: Shares the thiophen-3-yl and boronic acid functional groups but lacks the 2,3-dimethyl-3-oxidanyl-butan-2-yl substituent.
2,3-dimethyl-3-oxidanyl-butan-2-yl boronic acid: Similar in structure but lacks the thiophen-3-yl group.
Uniqueness
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is unique due to the combination of its borinic acid and thiophen-3-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science.
特性
分子式 |
C10H17BO3S |
|---|---|
分子量 |
228.12 g/mol |
IUPAC名 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H17BO3S/c1-9(2,12)10(3,4)14-11(13)8-5-6-15-7-8/h5-7,12-13H,1-4H3 |
InChIキー |
LIXOVRUHBMQJHO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC=C1)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




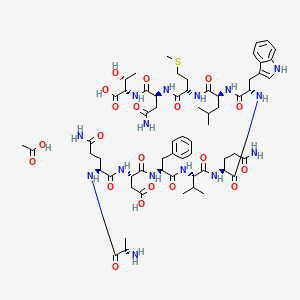
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
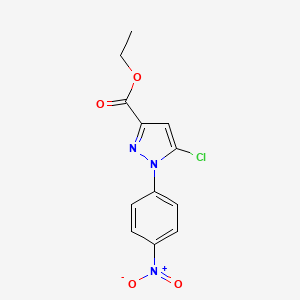

![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
